molecular formula C16H18N2O2 B8716830 N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide

N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide

Cat. No.: B8716830
M. Wt: 270.33 g/mol
InChI Key: IKCLWFBBSBDUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, a methoxy group, and a methyl group attached to the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide typically involves the reaction of 3-aminomethylphenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or amines.

Scientific Research Applications

N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminomethyl-phenyl)-N-methylamine
  • N-(3-Aminomethyl-phenyl)-N,N-dimethylamine
  • N-(3-Aminomethyl-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine

Uniqueness

N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide is unique due to the presence of both the methoxy and aminomethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-4-methoxy-N-methylbenzamide

InChI

InChI=1S/C16H18N2O2/c1-18(14-5-3-4-12(10-14)11-17)16(19)13-6-8-15(20-2)9-7-13/h3-10H,11,17H2,1-2H3

InChI Key

IKCLWFBBSBDUHC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)CN)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

450 mg (1.7 mmol) N-(3-Cyano-phenyl)-4-methoxy-N-methyl-benzamide were dissolved in 10 ml NH3 in methanol (10%) and 10 ml THF. 500 mg Sponge nickel catalyst were added and the mixture was hydrogenated for 14 h at 5 bar pressure. The mixture was filtered and the filtrate was evaporated.
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450 mg
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reactant
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10 mL
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10 mL
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